![molecular formula C13H27ClN2 B1493948 Dihidrocloruro de 3-metil-1-[2-(4-piperidinil)etil]piperidina CAS No. 30131-20-5](/img/structure/B1493948.png)
Dihidrocloruro de 3-metil-1-[2-(4-piperidinil)etil]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios Farmacológicos
Los derivados de piperidina, incluido este compuesto, están presentes en más de veinte clases de productos farmacéuticos . Son cruciales en el descubrimiento y la evaluación biológica de posibles medicamentos, especialmente por sus propiedades analgésicas, antiinflamatorias y antipsicóticas.
Síntesis de Piperidinas Biologicamente Activas
El compuesto se utiliza en reacciones intra e intermoleculares para formar varios derivados de piperidina . Estos derivados se prueban luego para determinar su actividad biológica, lo que contribuye a la industria farmacéutica al proporcionar nuevos compuestos para la evaluación de la eficacia y seguridad de los medicamentos.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions .
Result of Action
The broad range of pharmaceutical applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride may form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.
Transport and Distribution
The transport and distribution of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can significantly impact its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.
Propiedades
Número CAS |
30131-20-5 |
|---|---|
Fórmula molecular |
C13H27ClN2 |
Peso molecular |
246.82 g/mol |
Nombre IUPAC |
3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H |
Clave InChI |
WVKYIDKTVUYYRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC2CCNCC2.Cl.Cl |
SMILES canónico |
CC1CCCN(C1)CCC2CCNCC2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)
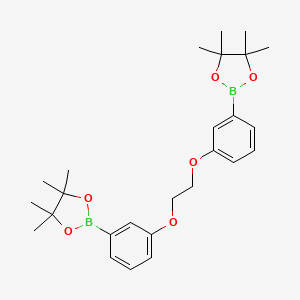
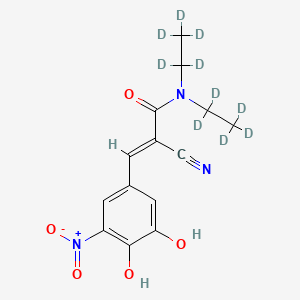
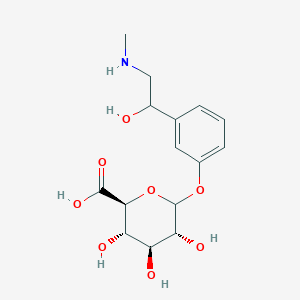


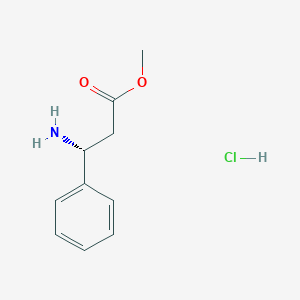

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)

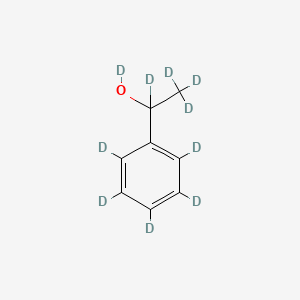


![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)
